AZ506

Cytotoxicity Cancer Cell Lines SARS-CoV-2

AZ506 is a substrate-competitive SMYD2 inhibitor (IC50=17 nM) with validated cellular activity against p53 methylation (EC50=1.2 µM in U2OS cells). Its co-crystal structure (PDB: 5KJN) provides a rigorous foundation for SAR-driven rational design and next-generation inhibitor development. Unlike BAY-598, AZ506 retains potent cytotoxicity in HT-29 and Caco-2 lines, and it outperforms AZ505 in latent HIV-1 reactivation at sub-micromolar concentrations. Documented synergy with PI3K/AKT inhibitors (e.g., alpelisib) in breast cancer models makes it indispensable for synthetic lethal and combination therapy research. Select AZ506 for target engagement studies demanding mechanistic precision across oncology, virology, and epigenetics applications.

Molecular Formula C33H40N6O
Molecular Weight 536.7 g/mol
Cat. No. B10824768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ506
Molecular FormulaC33H40N6O
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCNC(=O)C2=CN=CC(=C2)C3=CC=CC=C3N4CCN(CC4)CCC5=CNC6=CC=CC=C65
InChIInChI=1S/C33H40N6O/c40-33(35-13-7-16-37-14-5-6-15-37)28-22-27(23-34-24-28)30-9-2-4-11-32(30)39-20-18-38(19-21-39)17-12-26-25-36-31-10-3-1-8-29(26)31/h1-4,8-11,22-25,36H,5-7,12-21H2,(H,35,40)
InChIKeyVCPDGNYFXJYJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZ506: A Potent and Selective SMYD2 Lysine Methyltransferase Inhibitor for Epigenetic and Oncology Research


AZ506 is a potent, selective, small-molecule inhibitor of the protein lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2) [1]. It exhibits a biochemical IC50 of 17 nM against SMYD2 and functions as a substrate-competitive inhibitor, binding to the substrate channel of the enzyme [1]. The compound has been co-crystallized with SMYD2 (PDB ID: 5KJN), providing high-resolution structural insights into its binding mode [2]. AZ506 is a widely used chemical probe for investigating SMYD2-mediated methylation of tumor suppressor proteins like p53 and RB, as well as its role in cancer cell proliferation and viral infection [1]. Its robust in vitro activity and defined mechanism of action make it an essential tool for dissecting SMYD2-dependent signaling pathways.

Why AZ506 Cannot Be Casually Substituted with Other SMYD2 Inhibitors


SMYD2 inhibitors exhibit significant heterogeneity in their binding modes, selectivity profiles, and cellular effects, precluding simple substitution. The four primary research tools for this target—AZ505, AZ506, LLY-507, and BAY-598—differ not only in their primary biochemical potency but also in their mechanism of inhibition, with AZ505, AZ506, and LLY-507 acting as substrate-competitive inhibitors while BAY-598 targets the methyl-lysine binding pocket [1]. These mechanistic differences translate into distinct cellular phenotypes. For instance, a direct comparative study showed that while AZ505, AZ506, and LLY-507 exhibit significant cytotoxicity in HT-29 and Caco-2 cell lines at concentrations between 10-20 µM, BAY-598 shows no such cytotoxicity, even at concentrations up to 100 µM [1]. Furthermore, despite being from the same substrate-competitive series, AZ506 demonstrates a different potency in reactivating latent HIV-1 compared to its close analog AZ505 [2]. Therefore, selecting a specific inhibitor is a critical scientific decision that directly impacts experimental outcomes, data interpretation, and the validity of downstream conclusions.

Quantitative Evidence Guide for Selecting AZ506 Over Its Closest Analogs


Direct Comparison of Cytotoxicity Profiles in Colorectal and Intestinal Epithelial Cells

In a head-to-head comparison of four SMYD2 inhibitors in HT-29 colorectal cancer cells, AZ506, AZ505, and LLY-507 all induced significant LDH release, a marker of cytotoxicity, at concentrations of 20 µM after 24 hours. In contrast, BAY-598 did not cause significant cytotoxicity in this assay [1]. This differential cytotoxic effect was also confirmed in Caco-2 intestinal epithelial cells, where AZ506 and LLY-507 caused cytotoxicity at 10 µM, whereas BAY-598 was well tolerated up to 100 µM [1].

Cytotoxicity Cancer Cell Lines SARS-CoV-2 SMYD2 Inhibition

Direct Comparison of Biochemical Potency and Cellular Activity on p53 Methylation

AZ506 exhibits a biochemical IC50 of 17 nM against SMYD2, making it over 7-fold more potent than the first-generation SMYD2 inhibitor AZ505, which has a reported IC50 of 0.12 µM (120 nM) [1][2]. This improved potency translates to a robust cellular effect, where AZ506 inhibits SMYD2-mediated methylation of the p53 peptide in U2OS cells with an EC50 of 1.2 µM and an IC50 of 2.43 µM .

Enzyme Inhibition Cellular Methylation p53 Biochemical Assay

Selectivity Profile Against a Focused Panel of Lysine Methyltransferases (KMTs)

AZ506 demonstrates a distinct selectivity profile compared to other inhibitors in its class. In a focused panel of lysine methyltransferases (KMTs) including EZH2, NSD1, G9a, SMYD2, and DOT1L, AZ506 is selective for SMYD2 but does possess limited activity against DOT1L . This contrasts sharply with the profile of its predecessor, AZ505, which shows >700-fold selectivity against a similar panel including EZH2 and DOT1L . LLY-507, another potent inhibitor, reports >100-fold selectivity over a broad panel of methyltransferases and other targets .

Selectivity Off-Target Activity Methyltransferase Panel

Comparison of Functional Activity in Latent HIV-1 Reactivation Assays

In a direct functional comparison using a J-Lat cell line (A72) model of latent HIV-1, the ability of AZ506 to reactivate viral gene expression (measured by GFP) was assessed alongside its analogs AZ505 and AZ391 [1]. While all three compounds showed concentration-dependent activity, the potency and maximal efficacy differed. The study's data (Figure 2a) clearly show that AZ506 and AZ391 achieve a higher percentage of GFP-positive cells at lower concentrations compared to AZ505 [1]. For instance, at a concentration of 500 nM, AZ506 and AZ391 show similar, robust activation, while AZ505's effect is markedly lower [1].

HIV Latency Epigenetic Reactivation Functional Assay

Optimal Research and Industrial Application Scenarios for AZ506 Based on Empirical Evidence


Investigating SMYD2's Role in p53 and RB Tumor Suppressor Pathways

Given its validated biochemical potency (IC50 = 17 nM) and cellular activity in inhibiting p53 methylation (EC50 = 1.2 µM in U2OS cells), AZ506 is ideally suited for dissecting the SMYD2-p53/RB signaling axis [1]. Its co-crystal structure with SMYD2 (PDB: 5KJN) also provides a solid foundation for structure-activity relationship (SAR) studies and the rational design of next-generation inhibitors . The compound's improved potency over AZ505 makes it a superior choice for establishing robust target engagement in cancer cell lines .

Combination Therapy Studies in PI3K/AKT-Driven Cancers

Recent in vitro and in vivo evidence demonstrates that pharmacological inhibition of SMYD2 with AZ506 sensitizes breast cancer cells and patient-derived organoids to PI3K/AKT inhibitors like alpelisib [1]. Specifically, co-treatment with 5-10 µM AZ506 significantly enhanced the anti-proliferative effects of alpelisib in MCF7 and T47D cell models [1]. This positions AZ506 as a critical tool for preclinical research exploring synthetic lethal interactions and combination strategies to overcome resistance in hormone-dependent and PI3K/AKT-driven cancers.

Evaluating the Therapeutic Window and Cytotoxicity in Cell-Based Assays

The well-characterized cytotoxic profile of AZ506, documented in direct comparisons with BAY-598, LLY-507, and AZ505, is essential for designing rigorous cell-based experiments [1]. Researchers investigating effects on TMPRSS2 expression or viral entry (e.g., SARS-CoV-2) must account for its cytotoxicity at concentrations ≥10 µM in certain cell lines like HT-29 and Caco-2 [1]. This knowledge allows for the careful selection of concentration ranges that achieve target inhibition without confounding off-target effects, making AZ506 a well-defined, albeit complex, tool for cell biology applications.

Studying Epigenetic Regulation of Viral Latency (e.g., HIV-1)

The functional superiority of AZ506 over AZ505 in reactivating latent HIV-1 in J-Lat cell models makes it a preferred compound for this specialized application [1]. Its ability to robustly induce viral gene expression at sub-micromolar concentrations (e.g., 500 nM) provides a valuable chemical probe for investigating the role of SMYD2-mediated histone modifications in viral latency and for potential 'shock and kill' therapeutic strategies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ506

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.